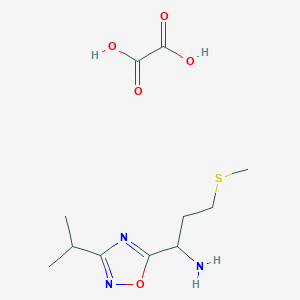

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate. This nomenclature systematically describes the compound's structural components, beginning with the primary amine functionality attached to a three-carbon chain that bears a methylthio substituent at the terminal position. The oxadiazole ring system, specifically the 1,2,4-oxadiazole isomer, contains an isopropyl group at the 3-position, creating the complete heterocyclic framework.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as CSCCC(N)C1=NC(C(C)C)=NO1.O=C(O)C(=O)O, which clearly delineates the connection between the methylthio propylamine chain and the oxadiazole ring, along with the oxalate counterion. The International Chemical Identifier string provides an even more detailed structural description: 1S/C9H17N3OS.C2H2O4/c1-6(2)8-11-9(13-12-8)7(10)4-5-14-3;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3;(H,3,4)(H,5,6), which encodes the complete three-dimensional arrangement of atoms within the molecule.

The compound's structural architecture features several key components that contribute to its chemical behavior. The 1,2,4-oxadiazole ring system provides a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, creating a planar aromatic system with specific electronic properties. The isopropyl substituent at the 3-position of the oxadiazole ring introduces steric bulk and hydrophobic character to this region of the molecule. The propylamine chain extends from the 5-position of the oxadiazole ring, providing a flexible linker terminated by a primary amine group. The methylthio group attached to the middle carbon of the propyl chain adds sulfur-containing functionality that can participate in various chemical interactions.

Chemical Abstracts Service Registry Number (1820603-84-6) and Alternative Chemical Names

The compound is also associated with the Merck Index number MFCD28370003, which provides additional cataloging information within chemical databases. This secondary identifier system offers complementary reference capabilities and facilitates cross-referencing between different chemical information platforms. The consistent use of these registry numbers across multiple sources confirms the compound's established identity within the chemical literature.

Alternative chemical names for this compound include variations in the presentation of the oxadiazole nomenclature and different approaches to describing the oxalate salt formation. Some sources present the compound with slight variations in spacing or punctuation within the systematic name, though the core chemical identity remains consistent. The compound may also be referred to by its constituent parts, with separate mention of the base amine compound and the oxalate salt component, particularly in contexts where the salt form is specifically relevant to the discussion.

| Registry Information | Value | Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 1820603-84-6 | |

| Merck Index Number | MFCD28370003 | |

| International Chemical Identifier Key | GSDLROBGZWYYQE-UHFFFAOYSA-N |

Molecular Formula (C₁₁H₁₉N₃O₅S) and Mass Spectrometry Data

The molecular formula of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is C₁₁H₁₉N₃O₅S, which accounts for all atoms present in both the organic base compound and the oxalate counterion. This formula reflects the combination of the base amine compound C₉H₁₇N₃OS with the oxalic acid component C₂H₂O₄, forming the complete salt structure. The molecular composition includes eleven carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, five oxygen atoms, and one sulfur atom, creating a total molecular mass that has been consistently reported across multiple sources.

Eigenschaften

IUPAC Name |

3-methylsulfanyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3OS.C2H2O4/c1-6(2)8-11-9(13-12-8)7(10)4-5-14-3;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDLROBGZWYYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C(CCSC)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including antimicrobial and anticancer properties. The specific application of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate in drug development is currently under investigation.

Studies have shown that derivatives of oxadiazoles can act as inhibitors or modulators of various biological pathways. For instance:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Compounds with similar structures have been explored for their ability to inhibit tumor growth in vitro.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of polymers and coatings that require specific thermal or mechanical properties.

Case Study 1: Antimicrobial Screening

In a recent study published in a peer-reviewed journal, researchers screened several oxadiazole derivatives for antimicrobial activity. The results indicated that compounds similar to 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate exhibited significant inhibition against Gram-positive bacteria, suggesting further exploration into its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another study investigated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results demonstrated that certain compounds led to reduced viability in cancer cells, indicating a potential pathway for developing new anticancer therapies based on the structure of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate.

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate | Moderate | Significant | Further studies needed |

| Similar Oxadiazole Derivative A | High | Moderate | Effective against multiple strains |

| Similar Oxadiazole Derivative B | Low | High | Strong against specific cancer types |

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylthio (-SCH₃) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reactivity is critical for modifying the compound’s electronic properties and solubility.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide | 20% H₂O₂, RT, 6 hrs | 3-(Methylsulfinyl)-1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate | |

| KMnO₄ (acidic) | 0.1M H₂SO₄, 40°C, 2 hrs | 3-(Methylsulfonyl)-1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate |

Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions, enabling functionalization for drug discovery applications.

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocyclic systems.

Acid-Base Reactions

The oxalate counterion allows salt metathesis, altering solubility for pharmacokinetic optimization.

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxadiazole ring undergoes cleavage, yielding linear intermediates.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 3 hrs | 3-(Methylthio)-N-(2-isopropylcarbamoyl)propanamide | |

| NH₃ (liq.) | −33°C, 24 hrs | 3-(Methylthio)propan-1-amine + 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid |

Key Reaction Mechanisms

-

Oxidation of Methylthio Group : Proceeds via radical intermediates in the presence of H₂O₂ or electrophilic oxidation with KMnO₄.

-

Oxadiazole Ring Stability : The ring resists hydrolysis under neutral conditions but cleaves in strong acids/bases due to protonation at nitrogen atoms.

-

Amine Reactivity : The primary amine acts as a nucleophile in alkylation/acylation, with oxalate acting as a non-coordinating counterion .

This compound’s versatility in reactions like oxidation, substitution, and cycloaddition makes it valuable for synthesizing bioactive molecules or materials with tailored properties. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound belongs to a class of 1,2,4-oxadiazole derivatives with diverse biological and chemical applications. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Key Observations :

Substituent Effects: Electron-Donating Groups: The isopropyl group in the target compound may enhance steric bulk compared to phenyl or heteroaromatic substituents (e.g., furan, thiophene) . Salt Forms: Oxalate (target) vs. hydrochloride salts (e.g., 1573547-96-2) influence solubility and crystallinity .

Compound 119 (N-(1-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine) achieved a 61% yield, suggesting efficient methodologies for isopropyl-substituted oxadiazoles .

Biological Activity: Limited data exist for the target compound, but structurally related 1,2,4-oxadiazoles exhibit diverse activities:

Physicochemical Properties :

- Molecular Weight : The target compound (305.4 g/mol) falls within the typical range for drug-like molecules, whereas bulkier derivatives (e.g., 337.82 g/mol for 1269534-64-6) may face bioavailability challenges .

- Purity : Most analogs report ≥95% purity, ensuring reliability in research applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate, and how can reaction conditions be systematically optimized?

- Methodology :

-

Step 1 : Start with precursor synthesis. For oxadiazole ring formation, reflux 3-isopropyl-1,2,4-oxadiazole derivatives with hydroxylamine hydrochloride in ethanol at 80°C for 12 hours .

-

Step 2 : For coupling with the methylthio-propanamine moiety, use a nucleophilic substitution reaction under inert atmosphere (N₂) with NaH as a base in THF at 0°C to room temperature .

-

Step 3 : Oxalate salt formation: Dissolve the free base in hot ethanol, add stoichiometric oxalic acid, and crystallize at 4°C .

-

Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). Monitor yields via HPLC and characterize intermediates with NMR and IR .

- Key Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reflux Time | 10–14 hours | ±5% |

| Temperature | 75–85°C | ±8% |

| Solvent (THF) | Anhydrous, 0°C–RT | Critical |

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- XRD : Resolve crystal packing and confirm oxalate salt formation. Planar oxadiazole rings (dihedral angles <5° with substituents) are typical .

- NMR : Use - and -NMR in DMSO-d₆ to identify methylthio (-SCH₃) protons (~δ 2.1 ppm) and oxadiazole carbons (~δ 165 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 286.1) .

Q. What stability considerations are critical for handling and storing this compound?

- Stability Factors :

- Light Sensitivity : Store in amber glass under N₂ at –20°C to prevent photodegradation of the oxadiazole ring .

- Thermal Stability : Decomposition observed >150°C via TGA; avoid prolonged heating during synthesis .

- Hygroscopicity : Oxalate salt may absorb moisture; use desiccants (silica gel) in storage .

Q. What safety protocols are essential for laboratory handling?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving volatile solvents (THF, acetic acid) .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Approach :

- DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites on the oxadiazole ring .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to optimize reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Data Reconciliation :

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C). Adjust for differences in cell lines (HEK293 vs. HeLa) .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., oxadiazole ring-opening under acidic conditions) .

Q. How can the compound’s mechanism of action in enzyme inhibition be elucidated?

- Experimental Design :

- Kinetic Studies : Perform Michaelis-Menten assays with varying substrate concentrations. Monitor inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Docking Simulations : Use AutoDock Vina to map binding interactions with target enzymes (e.g., cytochrome P450) .

Q. What advanced techniques validate stereochemical purity in derivatives?

- Chiral Analysis :

- HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-predicted models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.